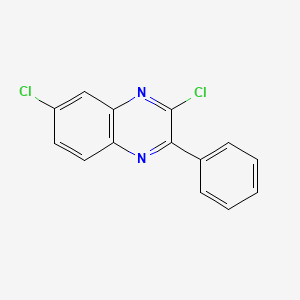

3,6-Dichloro-2-phenylquinoxaline

Descripción

3,6-Dichloro-2-phenylquinoxaline is a halogenated quinoxaline derivative characterized by a bicyclic quinoxaline core substituted with chlorine atoms at positions 3 and 6 and a phenyl group at position 2. Quinoxalines are heterocyclic compounds with broad applications in medicinal chemistry, materials science, and agrochemicals due to their tunable electronic properties and bioactivity . For example, 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) was synthesized via nucleophilic substitution of 2,6-dichloroquinoxaline with 2,3-dimethylaniline under phase-transfer catalysis (PTC) conditions .

Propiedades

IUPAC Name |

3,6-dichloro-2-phenylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)18-14(16)13(17-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNNXPMUORKDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-phenylquinoxaline typically involves the condensation of 3,6-dichloroquinoxaline with phenyl-substituted reagents. One common method is the reaction between 3,6-dichloroquinoxaline and phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of recyclable catalysts and solvents, are also increasingly being adopted to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

3,6-Dichloro-2-phenylquinoxaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: DDQ in an organic solvent like dichloromethane.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinoxaline derivatives with additional functional groups, while nucleophilic substitution can produce a variety of substituted quinoxalines .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Coordination Chemistry

3,6-Dichloro-2-phenylquinoxaline serves as an essential building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. It is also utilized as a ligand in coordination chemistry, where it can form complexes with metal ions, enhancing the properties of the resulting compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. This includes effectiveness against resistant strains, highlighting its potential as a therapeutic agent in treating infections .

Anticancer Potential

The compound has shown promise in cancer research, particularly for its ability to inhibit the proliferation of cancer cells. Studies have demonstrated its cytotoxic effects on multiple cancer cell lines, suggesting mechanisms such as apoptosis induction and cell cycle arrest . For instance, derivatives of quinoxaline have been reported to have IC50 values comparable to established chemotherapeutics like doxorubicin .

Antiviral Activity

Recent investigations have revealed that quinoxaline derivatives can inhibit the replication of viruses such as dengue virus (DENV). Modifications in the chemical structure can significantly influence their antiviral efficacy, indicating a pathway for developing new antiviral agents .

Neurological Disorders

The compound's interaction with biological pathways suggests potential applications in treating neurological disorders. Certain derivatives have been evaluated for neuropharmacological effects, including anxiolytic and anticonvulsant activities . These findings point towards its utility in developing treatments for conditions such as anxiety and epilepsy.

Antileishmanial Activity

Studies have explored the antileishmanial properties of quinoxaline derivatives against Leishmania amazonensis, demonstrating significant efficacy with low cytotoxicity. This positions this compound as a candidate for further development in combating leishmaniasis .

Industrial Applications

In addition to its biological significance, this compound is utilized in the development of new materials and as an intermediate in synthesizing dyes and pigments. Its unique chemical properties allow for the creation of compounds with desirable characteristics for industrial applications.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine substitutions enhance reactivity | Antimicrobial, anticancer |

| 2,3-Dichloroquinoxaline | Different substitution pattern | Antimicrobial |

| Phenylquinoxaline | Lacks chlorine substitutions | Lower biological activity |

Mecanismo De Acción

The mechanism of action of 3,6-Dichloro-2-phenylquinoxaline involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes . These actions contribute to its antimicrobial and anticancer properties.

Comparación Con Compuestos Similares

Substituent Position and Halogenation Patterns

Key Observations :

- Halogenation: Chlorine at positions 3 and 6 in the target compound enhances electrophilicity compared to mono-chlorinated analogs like 10e . Dual halogenation (Cl/F) in 2,3-dichloro-6,7-difluoroquinoxaline may improve binding affinity in biological targets .

- Substituent Effects: The phenyl group at position 2 in this compound contributes to π-π interactions, as seen in crystal structures of related compounds (e.g., dihedral angles of 49.32° between phenyl and quinoxaline planes) .

Electronic and Steric Modifications

- Electron-Withdrawing Groups (EWGs): 2-Chloro-3-(trifluoromethyl)quinoxaline (CAS 254732-51-9) features a CF₃ group, increasing electrophilicity at the quinoxaline core compared to the phenyl-Cl system in this compound . 3-[(4-Chlorobenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (C₁₇H₁₁ClF₃N₃O₂) incorporates a carboxylic acid, enhancing solubility and enabling hydrogen bonding in biological systems .

- 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline () replaces phenyl with pyridinyl groups, introducing nitrogen atoms capable of coordination in metal complexes or hydrogen bonding .

Data Tables

Table 1: Structural and Physical Properties

Actividad Biológica

3,6-Dichloro-2-phenylquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a quinoxaline core with chlorine substitutions at the 3 and 6 positions and a phenyl group at the 2 position. This unique structure enhances its reactivity and biological activity compared to other quinoxaline derivatives.

Biological Activities

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) values for these bacteria range from 0.25 to 1 mg/L, indicating potent antibacterial properties .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. Research indicates that it can inhibit the growth of several fungal strains, making it a candidate for treating fungal infections .

Antiviral Effects

The compound also demonstrates antiviral properties, particularly against viruses like Vesicular Stomatitis Virus (VSV). Its mechanism involves the induction of interferons, which play a crucial role in the antiviral response .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific pathways involved in these effects are still under investigation but may involve interference with DNA replication and repair mechanisms.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits the activity of specific enzymes that are crucial for bacterial survival and replication.

- Membrane Disruption: It disrupts the integrity of microbial cell membranes, leading to cell death.

- DNA Interaction: The compound interferes with DNA replication processes, which is vital for both bacterial and cancer cell proliferation .

Comparative Analysis with Similar Compounds

| Compound | Antibacterial Activity | Antifungal Activity | Antiviral Activity | Anticancer Potential |

|---|---|---|---|---|

| This compound | High | Moderate | Present | Promising |

| Quinoxaline | Moderate | Low | Absent | Limited |

| 2,3-Dichloroquinoxaline | Moderate | Moderate | Absent | Limited |

This table illustrates how this compound stands out among similar compounds due to its broad spectrum of biological activities.

Case Studies

- Antimicrobial Resistance Study : A study evaluated the efficacy of various quinoxaline derivatives against antibiotic-resistant strains. This compound showed superior activity against MRSA and VRE compared to standard antibiotics like vancomycin .

- Anticancer Evaluation : In vitro studies on cancer cell lines revealed that this compound induces apoptosis more effectively than traditional chemotherapeutics in certain contexts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3,6-Dichloro-2-phenylquinoxaline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of quinoxaline derivatives often involves condensation reactions. For example, 2,3-dichloroquinoxaline (DCQX) can react with nucleophiles like aryl amines under catalytic conditions. A reported method uses CuCl as a catalyst in chlorobenzene at 343 K, followed by purification via column chromatography (Petroleum ether–EtOAc eluent) . Reaction time, temperature, and stoichiometry are critical: excess phenylethynyl substituents may lead to byproducts, while lower temperatures reduce reaction efficiency. Yield optimization (e.g., 80% in one protocol) requires careful monitoring via TLC .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. For instance, SC-XRD data (R₁ = 0.048) confirmed dihedral angles between the quinoxaline core and phenyl substituents (11.99°–61.27°) in analogous compounds . Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent positions and purity.

- UV/Vis spectroscopy : For analyzing electronic transitions (e.g., π→π* bands in trifluoromethyl-substituted quinoxalines) .

- Mass spectrometry : To confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. To address this:

- Perform dose-response studies to establish IC₅₀ values under standardized protocols (e.g., MTT assays for anti-proliferative activity) .

- Use molecular docking to correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with target binding affinity (e.g., EGFR or tubulin) .

- Validate results across multiple cell lines and controls to rule out off-target effects .

Q. What strategies are effective for analyzing the photophysical properties of this compound in material science applications?

- Methodological Answer : Key approaches include:

- Time-dependent DFT (TD-DFT) calculations : To predict absorption/emission spectra and compare with experimental UV/Vis data .

- Cyclic voltammetry : To determine HOMO/LUMO energy levels and assess charge transport potential.

- X-ray crystallography : To link solid-state packing (e.g., π–π interactions, C–H⋯π bonds) with optoelectronic behavior .

Q. How can structure-activity relationship (SAR) studies be designed to improve the anti-proliferative efficacy of this compound derivatives?

- Methodological Answer :

- Systematic substitution : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at positions 2, 3, 6, or 7 to modulate electronic effects .

- Hybridization : Link quinoxaline cores with pharmacophores like 1,2,4-triazole-sulfonamide to enhance target selectivity .

- In silico screening : Use molecular dynamics simulations to predict binding stability with cancer-related proteins (e.g., Bcl-2) .

Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Methodological Answer :

- Detailed reaction logs : Record exact stoichiometry, solvent grades, and purification steps (e.g., recrystallization solvents) .

- Cross-lab validation : Share crystallographic data (CCDC codes, e.g., 1983315) and NMR spectra (δ values, coupling constants) via open-access platforms .

- Control experiments : Replicate key steps (e.g., catalytic coupling) under inert atmospheres to exclude oxidative byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.